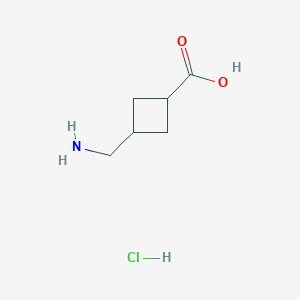![molecular formula C7H5ClF3NO B1447833 [2-Chloro-4-(trifluorométhyl)pyridin-3-yl]méthanol CAS No. 1227502-97-7](/img/structure/B1447833.png)
[2-Chloro-4-(trifluorométhyl)pyridin-3-yl]méthanol
Vue d'ensemble
Description
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol is a useful research compound. Its molecular formula is C7H5ClF3NO and its molecular weight is 211.57 g/mol. The purity is usually 95%.
The exact mass of the compound [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Industrie Agrochimique
[2-Chloro-4-(trifluorométhyl)pyridin-3-yl]méthanol: est un intermédiaire clé dans la synthèse de divers produits agrochimiques. Ses dérivés, en particulier les trifluorométhylpyridines (TFMP), jouent un rôle important dans le développement de nouveaux pesticides . La combinaison unique des propriétés physicochimiques de l'atome de fluor et des caractéristiques du noyau pyridine contribue à l'activité biologique de ces composés. Par exemple, les dérivés de TFMP ont été utilisés pour protéger les cultures contre les ravageurs, le fluazifop-butyl étant l'un des premiers dérivés de TFMP introduits sur le marché .
Développement Pharmaceutique
Dans l'industrie pharmaceutique, les dérivés de TFMP, y compris ceux dérivés du this compound, ont été incorporés dans plusieurs médicaments approuvés par la FDA . Ces composés sont appréciés pour leur capacité à influencer la pharmacocinétique et la pharmacodynamie, conduisant au développement de médicaments avec des profils d'efficacité et de sécurité améliorés. Le groupe trifluorométhyle est un pharmacophore courant dans de nombreuses molécules médicamenteuses en raison de son impact sur l'activité biologique .
Médecine Vétérinaire
Similaires à ses applications dans les produits pharmaceutiques pour humains, les dérivés de TFMP sont également utilisés en médecine vétérinaire. Ils sont incorporés dans des traitements pour diverses problèmes de santé animale, améliorant l'efficacité des médicaments vétérinaires .
Synthèse Organique
Ce composé sert de réactif pour la préparation d'aminopyridines par des réactions d'amination. Il est également utilisé comme ligand catalytique pour la préparation régiosélective de tétraméthylbiphényles par des réactions de couplage oxydatif aérobie . Ces applications synthétiques démontrent la polyvalence du this compound en chimie organique.
Propriétés
IUPAC Name |
[2-chloro-4-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-4(3-13)5(1-2-12-6)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEOFCQITLTNEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227502-97-7 | |
| Record name | [2-chloro-4-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride](/img/structure/B1447750.png)










![Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1447767.png)


